[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone
Overview
Description
[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a piperazine ring substituted with a methoxyphenyl group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of [4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the chloro, methyl, and trifluoromethyl groups: These groups can be introduced through electrophilic substitution reactions using reagents such as chlorinating agents, methylating agents, and trifluoromethylating agents.
Formation of the piperazine ring: This can be synthesized by reacting appropriate amines with dihaloalkanes.
Coupling of the pyrazole and piperazine rings: This step involves the formation of a methanone linkage between the two rings, typically through a condensation reaction using reagents such as acyl chlorides or anhydrides.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting or activating their function. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Modulation of signaling pathways: The compound can modulate signaling pathways involved in inflammation, cell growth, and apoptosis, leading to various biological effects.
Interaction with DNA or RNA: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(4-methoxyphenyl)piperazino]methanone can be compared with other similar compounds, such as:
[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound has a similar structure but lacks the pyrazole ring, which may result in different chemical properties and biological activities.
[4-methoxyphenyl]-1H-indole: This compound contains a methoxyphenyl group but has an indole ring instead of a pyrazole ring, leading to different reactivity and applications.
[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone:
Properties
IUPAC Name |
[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClF3N4O2/c1-23-15(17(19,20)21)13(18)14(22-23)16(26)25-9-7-24(8-10-25)11-3-5-12(27-2)6-4-11/h3-6H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZJULHQAJJRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClF3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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